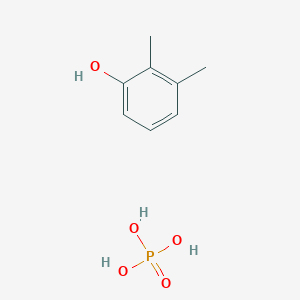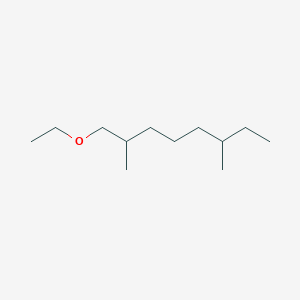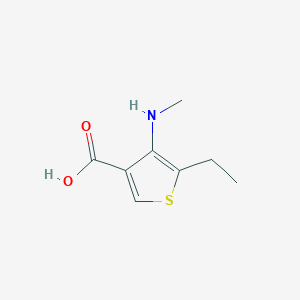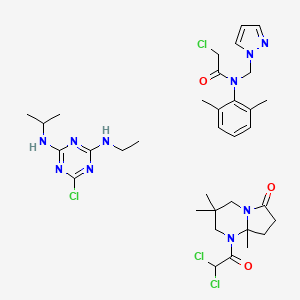
2,3-Dimethylphenol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylphenol;phosphoric acid is a compound formed by the combination of 2,3-dimethylphenol and phosphoric acid in a 1:1 ratio 2,3-Dimethylphenol is an organic compound with the molecular formula (CH₃)₂C₆H₃OH, while phosphoric acid is a mineral acid with the formula H₃PO₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dimethylphenol typically involves the salt-forming-hydrolysis reaction of 2,3-dimethylaniline . This process includes several steps, such as the formation of intermediates and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for phosphoric acid include the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the combustion of elemental phosphorus followed by hydration .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2,3-dimethylphenol into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylphenol;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-dimethylphenol;phosphoric acid involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, phosphoric acid acts as a catalyst to facilitate the removal of water molecules, leading to the formation of alkenes . The compound’s effects are mediated through its ability to donate or accept protons, participate in hydrogen bonding, and undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
2,4-Dimethylphenol: Another dimethyl-substituted phenol with different substitution patterns.
Phosphonic Acid: A related compound with similar phosphorus-containing functional groups.
Uniqueness
2,3-Dimethylphenol;phosphoric acid is unique due to its specific combination of a dimethyl-substituted phenol and phosphoric acid. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
122636-58-2 |
|---|---|
Molekularformel |
C8H13O5P |
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
2,3-dimethylphenol;phosphoric acid |
InChI |
InChI=1S/C8H10O.H3O4P/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5,9H,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
SMSJNAAEVLXANF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)



![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)





![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)



